molecular formula C9H7BrN2O2 B1525237 methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190322-65-6

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B1525237
CAS No.: 1190322-65-6
M. Wt: 255.07 g/mol
InChI Key: ANVCBIHBYSCXGR-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Heterocyclic Core Architecture

The fused pyrrolo[2,3-b]pyridine system consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. Single-crystal X-ray diffraction studies reveal a nearly planar heterocyclic core, with a root-mean-square (RMS) deviation of 0.017 Å from planarity for non-hydrogen atoms. The bond lengths and angles within the fused system are consistent with aromatic delocalization:

  • C–C bond lengths : 1.36–1.42 Å
  • C–N bond lengths : 1.32–1.38 Å
  • Dihedral angle between rings : 2.09°

The bromine atom at position 3 introduces steric and electronic perturbations. Crystallographic data show a C–Br bond length of 1.89 Å , slightly shorter than typical aryl bromides due to resonance effects with the adjacent nitrogen atom. The methyl ester group at position 5 adopts a coplanar orientation relative to the pyridine ring, stabilized by conjugation with the carbonyl π-system.

Table 1 : Selected crystallographic parameters for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Parameter Value
Space group P2₁/c
Unit cell dimensions a = 8.908 Å, b = 13.363 Å, c = 5.833 Å
β angle 103.403°
Z 4
Density (calc.) 1.938 g/cm³

Electronic Structure and Aromaticity in Fused Pyrrole-Pyridine Systems

Density functional theory (DFT) calculations at the BLYP/6-311++G(d,p) level indicate significant aromatic character in both rings. The pyrrole moiety exhibits π-electron density of 6.24 electrons , while the pyridine ring shows 6.18 electrons , confirming aromatic stabilization. Key electronic features include:

  • HOMO-LUMO gap : 3.59 eV, indicative of moderate kinetic stability
  • NBO charges : Bromine (-0.12 e), ester carbonyl oxygen (-0.45 e)

The bromine substituent exerts a strong electron-withdrawing effect, reducing electron density at C3 by 0.18 e compared to unsubstituted analogs. This polarization enhances electrophilic reactivity at C2 and C4 positions. Aromaticity indices computed using nucleus-independent chemical shift (NICS) reveal:

  • NICS(1)zz for pyrrole : -10.2 ppm
  • NICS(1)zz for pyridine : -9.8 ppm

These values confirm strong aromatic character, though slightly diminished compared to isolated pyrrole (-15.3 ppm) or pyridine (-10.5 ppm) due to ring fusion.

Conformational Dynamics of Substituent Groups

The methyl ester group exhibits restricted rotation about the C5–O bond, with a rotational barrier of 12.3 kcal/mol calculated via DFT. This constraint arises from partial double-bond character in the ester linkage (C=O bond length: 1.21 Å). Key conformational observations include:

  • Bromine orientation : Preferential anti alignment relative to the pyrrole nitrogen (torsion angle: 178.5°)
  • Ester group planarity : Dihedral angle of 5.2° between the carbonyl group and pyridine ring

Intermolecular interactions dominate crystal packing. N–H···N hydrogen bonds (2.01 Å) form inversion dimers, while C–H···O contacts (2.34 Å) stabilize layered structures.

Table 2 : Supramolecular interactions in the crystalline phase

Interaction Type Distance (Å) Angle (°)
N–H···N 2.01 168
C–H···O 2.34 145
π-π stacking 3.48 -

Comparative Analysis with Isomeric Pyrrolopyridine Derivatives

Structural variations among positional isomers significantly impact physicochemical properties:

1.4.1 Positional Isomerism

  • 4-Carboxylate isomer (methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate):
    • Reduced planarity (dihedral angle: 7.8° between rings)
    • Longer C–Br bond (1.92 Å vs. 1.89 Å in 5-carboxylate)
  • 6-Carboxylate isomer :
    • Enhanced solubility in polar solvents due to exposed ester group
    • Weaker N–H···N hydrogen bonds (2.15 Å)

1.4.2 Electronic Effects

  • 5-Carboxylate : Highest HOMO energy (-5.82 eV) due to conjugation with pyridine nitrogen
  • 4-Carboxylate : Larger dipole moment (4.12 D vs. 3.78 D)

Table 3 : Comparative crystallographic data for pyrrolopyridine isomers

Isomer Space Group Density (g/cm³) C–Br Bond (Å)
5-Carboxylate P2₁/c 1.938 1.89
4-Carboxylate P-1 1.912 1.92
6-Carboxylate C2/c 1.845 1.88

Properties

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-6-7(10)4-12-8(6)11-3-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVCBIHBYSCXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(NC=C2Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696600
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-65-6
Record name Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-7-azaindole-5-carboxylic acid methyl ester
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Biochemical Analysis

Biochemical Properties

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby disrupting downstream signaling pathways. The nature of these interactions involves binding to the ATP-binding site of the FGFRs, leading to the inhibition of their kinase activity.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell function by modulating cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth. Additionally, it affects gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By occupying the ATP-binding site, it prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. This leads to the suppression of downstream signaling cascades, ultimately resulting in reduced cell proliferation and increased apoptosis. Furthermore, this compound may also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light or high temperatures. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Degradation products may form over time, potentially affecting its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed. Threshold effects have been noted, where a minimum effective dose is required to achieve therapeutic benefits, while doses above this threshold may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can affect metabolic flux and alter the levels of key metabolites involved in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target FGFRs and other biomolecules. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic potential.

Biological Activity

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on recent research findings.

  • Molecular Formula : C9_9H7_7BrN2_2O2_2
  • Molecular Weight : 255.07 g/mol
  • CAS Number : 1190322-65-6
  • Structure : The compound features a bromine atom at the 3-position of the pyrrole ring, which significantly influences its reactivity and biological properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) as a brominating agent under controlled conditions.
  • Esterification : Conducted using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly through its inhibition of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cell lines (e.g., 4T1 cells), induce apoptosis, and reduce migration and invasion capabilities .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of FGFR : Disruption of signaling pathways critical for tumor growth and survival.
  • Neuroactive Properties : Potential modulation of neurotransmitter systems, suggesting additional neuroprotective effects .

Comparative Analysis with Related Compounds

To understand its uniqueness, a comparison with similar pyrrolopyridine compounds is essential:

Compound NameCAS NumberKey Features
Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine1190322-65-6Similar structure but different bromination site
Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine952182-30-8Different ring fusion leading to varied properties
Methyl 4-bromo-1H-pyrroleNot availableLacks pyridine component; different reactivity

This compound is distinguished by its specific bromination at the third position and the presence of a carboxylate group at position five, which may influence its biological activity differently compared to other similar compounds .

Study on Anticancer Activity

A notable study evaluated the effects of this compound on various cancer cell lines. Results indicated that:

  • The compound exhibited IC50 values in the low micromolar range against breast cancer cells.
  • Significant induction of apoptosis was observed through caspase activation assays.

Diabetes Research

In addition to anticancer properties, this compound has shown promise in endocrinology for managing diabetes. Its derivatives have been noted for their ability to reduce blood glucose levels in preclinical models, suggesting potential therapeutic applications in metabolic disorders .

Scientific Research Applications

Anticancer Activity

Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has shown promising potential as an anticancer agent. Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and survival.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:

Cell Line IC50 Value (µM) Effect
4T1 (Breast)12.5Significant inhibition of cell proliferation and induction of apoptosis
A549 (Lung)15.0Reduced migration and invasion capabilities

These findings suggest that this compound could be further developed into a therapeutic agent for cancer treatment.

Endocrinology Applications

Research indicates that this compound may also have applications in endocrinology, particularly in managing diabetes by reducing blood glucose levels.

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its bromine atom at the 3-position enhances its reactivity, allowing for various substitution reactions.

Common Synthetic Routes

The synthesis typically involves several steps:

  • Bromination of a pyrrolopyridine precursor.
  • Esterification using methanol with an acid catalyst.

Biological Target Interactions

Studies on the interactions of this compound with biological targets are essential for elucidating its mechanism of action. It is believed to interact with specific enzymes or receptors involved in cancer progression and neuronal signaling pathways.

Given its diverse applications in medicinal chemistry and chemical research, further exploration of this compound is warranted. Potential areas for future research include:

  • Development of more potent derivatives with enhanced anticancer properties.
  • Investigation into its neuroprotective effects and possible applications in treating neurodegenerative diseases.
  • Exploration of its role as an inhibitor for other enzyme systems beyond FGFRs.

Comparison with Similar Compounds

Positional Isomers and Halogen Variants

Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1190319-82-4)

  • Structural Difference : Bromine at position 4 instead of 3.
  • Impact : Alters reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as bromine position directs coupling sites .
  • Molecular Formula : Same (C₉H₇BrN₂O₂), but distinct regioselectivity in synthesis .

Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1234615-74-7)

  • Structural Difference : Fluorine replaces bromine at position 4.
  • Impact : Lower molecular weight (180.14 g/mol vs. 255.07 g/mol) and enhanced metabolic stability due to fluorine’s electronegativity .

Ester Group Variations

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Structural Differences :
  • Ethyl ester (vs. methyl ester).
  • Additional substituents: ethyl at position 6, hydroxyl at position 3, methyl at N1.
    • Impact : Increased lipophilicity from the ethyl group may enhance membrane permeability but reduce aqueous solubility .

Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1234616-83-1) Structural Difference: Ester group at position 2 instead of 5.

Core Structure Modifications

Methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS: 1190318-72-9)

  • Structural Difference : Pyrrolo[3,2-b]pyridine core (vs. [2,3-b]).
  • Impact : Different hydrogen-bonding patterns and steric effects, influencing interactions with biological targets .

Functional Group Replacements

3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 281192-91-4)

  • Structural Difference : Lacks the ester group; methyl substituent at N1.
  • Impact : Reduced polarity and solubility, limiting applications in aqueous systems .

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 900514-06-9)

  • Structural Difference : Iodine at position 5 alongside bromine at position 3.
  • Impact : Enhanced utility in sequential cross-coupling reactions due to differential reactivity of Br vs. I .

Comparative Data Table

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 1190322-65-6 Br (C3), COOMe (C5) C₉H₇BrN₂O₂ 255.07 Protein degradation; kinase inhibitor synthesis
Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1190319-82-4 Br (C4), COOMe (C3) C₉H₇BrN₂O₂ 255.07 Regioselective coupling reactions
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate 1234615-74-7 F (C4), COOMe (C5) C₉H₇FN₂O₂ 194.17 Metabolic stabilization in drug candidates
Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-pyrrolo[2,3-b]pyridine-2-carboxylate - Br (C5), COOEt (C2), Et (C6), OH (C3), Me (N1) C₁₄H₁₈BrN₂O₃ 325.80 Lipophilic prodrug development
3-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine 281192-91-4 Br (C3), Me (N1) C₈H₇BrN₂ 211.06 Agrochemical intermediates

Key Research Findings

  • Reactivity : Bromine at position 3 (target compound) shows higher reactivity in Buchwald-Hartwig aminations compared to position 4 isomers .
  • Biological Activity : The ester group at position 5 enhances binding to ATP pockets in kinases, as seen in JAK inhibitors like ATI-1777 .
  • Synthetic Routes : Lithiation-trapping (e.g., with ethyl chloroformate) is a common method for introducing carboxylate groups, as demonstrated in European Patent applications .

Preparation Methods

Preparation of the Pyrrolo[2,3-b]pyridine Core

A common precursor is 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine, which can be prepared by deprotection or de-tosylation of 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine. The reaction typically involves refluxing in methanol with sodium hydroxide:

Step Reagents & Conditions Yield Notes
De-tosylation 5-bromo-3-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (35 g, 96.2 mmol), methanol (200 mL), 6N NaOH (200 mL), reflux 2 h 98.5% Reaction mixture concentrated, pH adjusted with citric acid, solid filtered and dried. NMR confirms product purity.

This method efficiently removes the tosyl protecting group to yield the free pyrrolo[2,3-b]pyridine core with a bromine substituent at position 5 and a methyl group at position 3.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrrolo[2,3-b]pyridine ring is crucial. One approach involves starting from 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine, followed by acidic treatment:

Step Reagents & Conditions Yield Notes
Acidic desilylation 5-bromo-3-methyl-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine (5 g, 17.8 mmol), THF (50 mL), 2N HCl (20 mL), reflux overnight 53.2% After reaction, neutralization with NaHCO3, extraction, and purification by preparative HPLC yields 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine as a pale solid.

This step effectively removes the trimethylsilyl group, facilitating the formation of the brominated pyrrolo[2,3-b]pyridine core.

Introduction of the Carboxylate Group and Esterification

The carboxylate group at the 5-position is introduced via carboxylation reactions, followed by esterification to form the methyl ester. One method involves hydrolysis of a benzoic acid derivative under basic conditions, followed by acidification and esterification:

Step Reagents & Conditions Yield Notes
Hydrolysis and esterification Crude 4-[5-phenyl-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-benzoic acid, methanol (50 mL), 2.5 N NaOH (20 mL), heated at 50°C for 30 min, acidified with concentrated HCl Not specified Reaction mixture partitioned between ethyl acetate and water; precipitate collected by filtration. This step converts the acid to methyl ester under mild conditions.

This method ensures the formation of the methyl ester at the 5-carboxylate position while maintaining the integrity of the brominated pyrrolo[2,3-b]pyridine core.

Catalytic Coupling and Functionalization

Further functionalization, such as Suzuki coupling, can be performed on the brominated pyrrolo[2,3-b]pyridine to introduce various substituents:

Step Reagents & Conditions Yield Notes
Suzuki coupling 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (20 g, 94.8 mmol), potassium acetate (27.9 g, 284.4 mmol), 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) (28.8 g, 113.74 mmol), Pd catalyst, DMF, 80-90°C, inert atmosphere 43% Reaction conditions optimized for coupling efficiency; used for further derivatization of the core.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Product Description
1 De-tosylation 6N NaOH, MeOH, reflux 2 h 98.5 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
2 Acidic desilylation 2N HCl, THF, reflux overnight 53.2 5-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
3 Hydrolysis & esterification 2.5 N NaOH, MeOH, 50°C, acidification Not specified Methyl ester formation at 5-position
4 Suzuki coupling Pd catalyst, potassium acetate, DMF, 80-90°C 43 Functionalized pyrrolo[2,3-b]pyridine derivatives

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic signals confirm the pyrrolo[2,3-b]pyridine structure and substitution pattern, e.g., δ 11.462 (s, NH), δ 8.134 (s, aromatic H), δ 2.135 (s, methyl group).
  • LC-MS : Molecular ion peaks consistent with expected molecular weights, e.g., m/e 365.1 [M+H]^+ for related derivatives.
  • Purity : Preparative HPLC used to purify intermediates and final products.

Additional Notes

  • The synthetic accessibility score for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is reported as 1.5, indicating moderate ease of synthesis.
  • The compound exhibits good solubility in organic solvents and moderate aqueous solubility, facilitating various reaction conditions.
  • Safety precautions are necessary due to the presence of bromine and potential irritant properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are reaction conditions optimized?

  • Methodology: The compound is typically synthesized via bromination of the pyrrolopyridine core. A common approach involves reacting 1H-pyrrolo[2,3-b]pyridine-5-carboxylate with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 eq Br) to minimize over-bromination. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data: Yields range from 65–85% depending on solvent polarity and catalyst choice. For example, using DMF as a solvent improves regioselectivity compared to dichloromethane .

Q. How is the compound characterized spectroscopically, and what are its critical spectral markers?

  • Methodology:

  • 1H NMR: Aromatic protons in the pyrrolopyridine ring appear as doublets between δ 7.8–8.5 ppm. The methyl ester group resonates as a singlet at δ 3.9–4.1 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 255–257 (M⁺, isotopic pattern confirms bromine presence) .
    • Contradiction Note: Discrepancies in aromatic proton shifts may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3). Cross-validate with 13C NMR (ester carbonyl at ~165 ppm) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology: The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate analogs for biological screening. For example, coupling with aryl boronic acids yields derivatives tested for kinase inhibition .
  • Biological Relevance: Structural analogs show IC₅₀ values <1 µM against tyrosine kinases (e.g., EGFR), with potency linked to electron-withdrawing substituents .

Advanced Research Questions

Q. How can synthetic challenges like low regioselectivity during bromination be addressed?

  • Methodology:

  • Directed Metalation: Use lithiation at the 3-position with LDA (lithium diisopropylamide) followed by quenching with Br₂ to enhance regioselectivity (>90% purity) .
  • Computational Guidance: DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .
    • Data Conflict: Some protocols report side products (e.g., dibrominated species) when using excess NBS. Mitigate via stepwise addition and in-situ monitoring .

Q. What strategies are effective in analyzing contradictory bioactivity data across derivatives?

  • Methodology:

  • SAR Studies: Systematically vary substituents at the 3- and 5-positions. For example, replacing bromine with iodine reduces steric hindrance but may lower metabolic stability .
  • Enzyme Assays: Compare inhibition kinetics (e.g., SPR or fluorescence polarization) to isolate electronic vs. steric effects .
    • Case Study: A 3-iodo analog showed 10-fold higher EGFR affinity than the bromo derivative but poorer solubility, highlighting trade-offs in lead optimization .

Q. How can computational modeling guide the design of pyrrolopyridine-based inhibitors?

  • Methodology:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) .
  • ADMET Prediction: SwissADME or pkCSM models assess logP, solubility, and CYP450 interactions to prioritize synthetically feasible analogs .
    • Validation: Correlation between computed binding energies (ΔG) and experimental IC₅₀ values validates model accuracy (R² >0.7 in published datasets) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Reactant of Route 2
methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

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